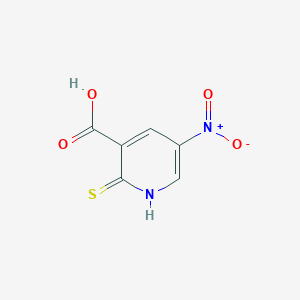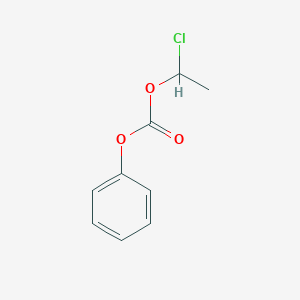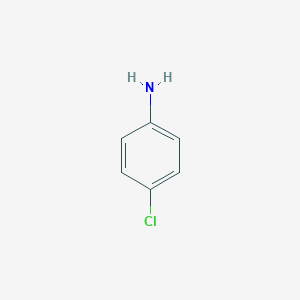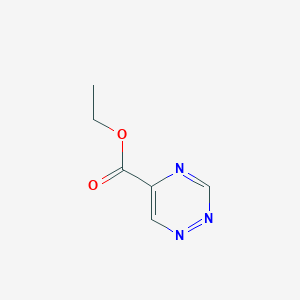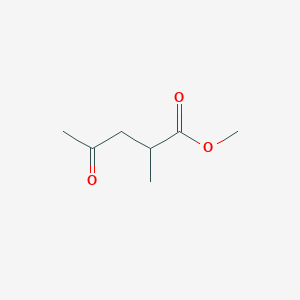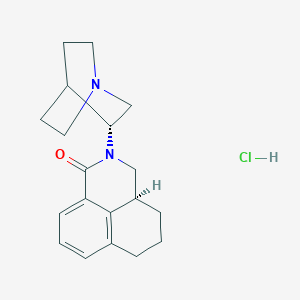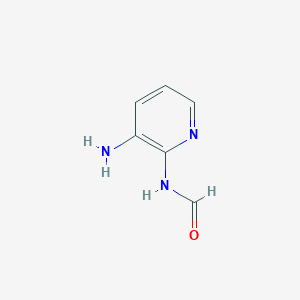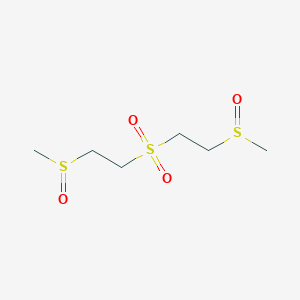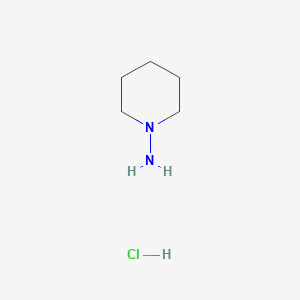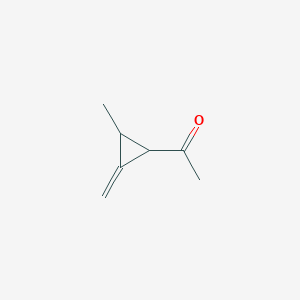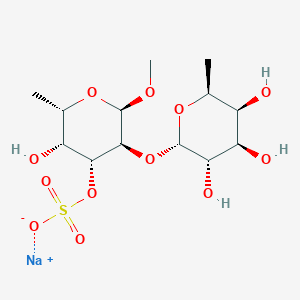
Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate, commonly known as Fucosyl sulfate, is a sulfated fucose-containing carbohydrate that is found in various biological systems. It is involved in several biological processes, including cell adhesion, signal transduction, and inflammation.
Mecanismo De Acción
The mechanism of action of Fucosyl sulfate involves its interaction with various proteins and receptors. Fucosyl sulfate binds to selectins, which are involved in cell adhesion, and modulates their activity. Fucosyl sulfate also interacts with toll-like receptors (TLRs), which are involved in the regulation of the immune system. Moreover, Fucosyl sulfate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
Biochemical and Physiological Effects:
Fucosyl sulfate has several biochemical and physiological effects. It has been shown to modulate the activity of selectins, TLRs, and MMPs, which are involved in various biological processes. Fucosyl sulfate also regulates the expression of cytokines and chemokines, which are involved in inflammation. Moreover, Fucosyl sulfate has been shown to modulate the gut microbiota and to regulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fucosyl sulfate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, Fucosyl sulfate has been extensively studied, and its biological functions are well characterized. However, Fucosyl sulfate has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Moreover, Fucosyl sulfate is often present in low concentrations in biological samples, which can make its detection challenging.
Direcciones Futuras
There are several future directions for the study of Fucosyl sulfate. One area of research is the development of methods for the detection and quantification of Fucosyl sulfate in biological samples. Another area of research is the investigation of the role of Fucosyl sulfate in cancer metastasis and inflammation. Moreover, the study of the interaction between Fucosyl sulfate and selectins, TLRs, and MMPs can provide insights into the mechanism of action of Fucosyl sulfate. Finally, the study of the role of Fucosyl sulfate in the regulation of the immune system and the gut microbiota can lead to the development of new therapeutic strategies for various diseases.
Conclusion:
In conclusion, Fucosyl sulfate is a sulfated fucose-containing carbohydrate that is involved in several biological processes. It has been extensively studied for its various biological functions, including cell adhesion, inflammation, and cancer metastasis. Fucosyl sulfate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Fucosyl sulfate, which can provide insights into its biological functions and lead to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
Fucosyl sulfate can be synthesized using several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce Fucosyl sulfate from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of Fucosyl sulfate from fucose and sulfate donors. Microbial synthesis involves the use of microorganisms to produce Fucosyl sulfate through fermentation.
Aplicaciones Científicas De Investigación
Fucosyl sulfate has been extensively studied for its various biological functions. It has been shown to play a role in cell adhesion, inflammation, and cancer metastasis. Fucosyl sulfate is also involved in the regulation of the immune system and the maintenance of gut microbiota. Moreover, Fucosyl sulfate has been used as a biomarker for several diseases, including cancer and cardiovascular diseases.
Propiedades
Número CAS |
131511-43-8 |
|---|---|
Nombre del producto |
Methyl 2-O-fucopyranosylfucopyranoside 3 sulfate |
Fórmula molecular |
C13H23NaO12S |
Peso molecular |
426.37 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C13H24O12S.Na/c1-4-6(14)8(16)9(17)12(22-4)24-11-10(25-26(18,19)20)7(15)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13+;/m0./s1 |
Clave InChI |
PNNAUFMLWJMAEJ-CNPRFLFCSA-M |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)C)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Otros números CAS |
131511-43-8 |
Sinónimos |
2-FPFP-3-S methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside 3-sulfate methyl 2-O-fucopyranosylfucopyranoside 3 sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



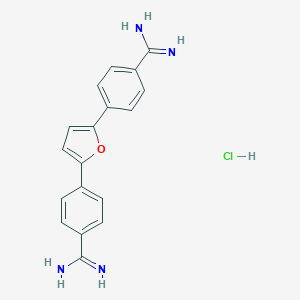
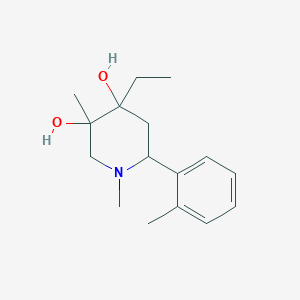
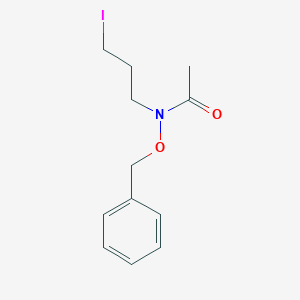
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
